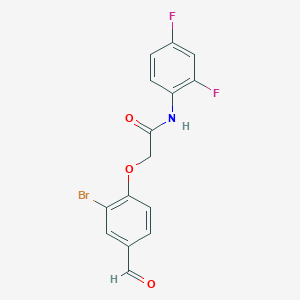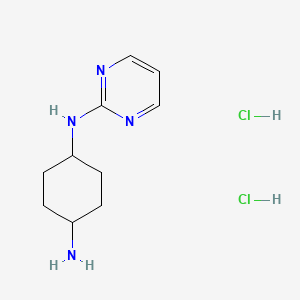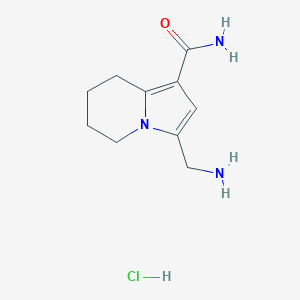![molecular formula C9H7ClN2O B2634554 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile CAS No. 1510951-43-5](/img/structure/B2634554.png)
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C9H7N2OCl . It is a type of heterocyclic compound, which are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications
Optical and Junction Characteristics of Derivatives
The derivatives of pyridine, including compounds similar to 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile, have been explored for their optical and electronic properties. For instance, Zedan et al. (2020) studied two pyridine derivatives with focus on their thermal, structural, optical, and diode characteristics, revealing their potential in electronics and sensor applications due to their specific optical energy gaps and diode performance characteristics Zedan, El-Taweel, & El-Menyawy, 2020.
Structural Analysis
The molecular and crystal structures of pyridine derivatives have been investigated, providing insights into their conformation and stability. For example, Jansone et al. (2007) presented the structural analysis of similar compounds, emphasizing the importance of understanding molecular structures for the development of new materials Jansone, Belyakov, Fleisher, Leite, & Lukevics, 2007.
Synthesis and Potential Applications
The synthesis of pyridine derivatives, including those related to 2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile, has led to compounds with promising applications. Ryzhkova et al. (2023) reported on the synthesis of chromeno[2,3-b]pyridine derivatives, highlighting their industrial, biological, and medicinal properties. Their work demonstrates the versatility of these compounds in various domains Ryzhkova, Ryzhkov, Maslov, & Elinson, 2023.
Anticancer Activity
A notable application of pyridine derivatives is in the field of anticancer research. Mohamed et al. (2016) synthesized a series of 2-aminopyranopyridine derivatives, showing potent anticancer activity against several cancer cell lines, indicating the potential of these compounds in cancer therapy Mohamed, Kotb, Abd El-Meguid, & Awad, 2016.
Future Directions
The future directions for “2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile” could involve further exploration of its potential bioactive properties, as similar compounds have shown promising activity in pharmaceutical applications . Additionally, new synthetic methods could be developed to improve the yield and efficiency of its production .
properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPVYSJLJNJESN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(C=C21)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2634472.png)



![Ethyl 1,2-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2634480.png)


![4,6-difluoro-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2634485.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2634488.png)



![N'-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]-2,2-diethoxypropanehydrazide](/img/structure/B2634493.png)
